Cas no 92260-33-8 (Ethanamine,2-methoxy-N-(2-methoxyethyl)-N-methyl-)

Ethanamine,2-methoxy-N-(2-methoxyethyl)-N-methyl- structure
92260-33-8 structure
Product Name:Ethanamine,2-methoxy-N-(2-methoxyethyl)-N-methyl-
CAS No:92260-33-8
MF:C7H17NO2
MW:147.21538233757
CID:800552
PubChem ID:568338
Update Time:2025-07-17

Ethanamine,2-methoxy-N-(2-methoxyethyl)-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • Ethanamine,2-methoxy-N-(2-methoxyethyl)-N-methyl-
    • 2-methoxy-N-(2-methoxyethyl)-N-methylethanamine
    • N-METHYL-BIS(2-METHOXYETHYL)AMINE
    • 2-Methoxy-N-(2-methoxyethyl)-N-methylethan-1-amine
    • 2,2'-Dimethoxy-N-methyldiethylamine
    • BIS(2-METHOXYETHYL)(METHYL)AMINE
    • 92260-33-8
    • DTXSID30340885
    • bis-(2-methoxyethyl)-N-methylamine
    • AKOS006243265
    • Ethanamine, 2-methoxy-N-(2-methoxyethyl)-N-methyl-
    • SCHEMBL259497
    • 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine #
    • Inchi: 1S/C7H17NO2/c1-8(4-6-9-2)5-7-10-3/h4-7H2,1-3H3
    • InChI Key: WOMNOVKEEOBOTB-UHFFFAOYSA-N
    • SMILES: O(C)CCN(C)CCOC

Computed Properties

  • Exact Mass: 147.125928785g/mol
  • Monoisotopic Mass: 147.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 6
  • Complexity: 60.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 21.7Ų

Ethanamine,2-methoxy-N-(2-methoxyethyl)-N-methyl- Pricemore >>

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Additional information on Ethanamine,2-methoxy-N-(2-methoxyethyl)-N-methyl-

Research Briefing on Ethanamine,2-methoxy-N-(2-methoxyethyl)-N-methyl- (CAS: 92260-33-8) in Chemical and Biomedical Applications

Ethanamine,2-methoxy-N-(2-methoxyethyl)-N-methyl- (CAS: 92260-33-8) is a chemical compound of significant interest in the fields of chemical synthesis and biomedical research. Recent studies have highlighted its potential as a versatile intermediate in pharmaceutical development, particularly in the synthesis of novel therapeutic agents. This briefing consolidates the latest findings on its chemical properties, applications, and emerging research trends.

The compound's molecular structure, characterized by its dual methoxyethyl and methylamine groups, renders it highly reactive and adaptable for various synthetic pathways. Recent publications in journals such as the Journal of Medicinal Chemistry and Organic Letters have explored its role in facilitating nucleophilic substitutions and as a precursor in the synthesis of bioactive molecules. Notably, its utility in constructing complex pharmacophores has been demonstrated in the development of kinase inhibitors and GPCR-targeting compounds.

In biomedical contexts, 92260-33-8 has been investigated for its potential as a solubilizing agent in drug formulations. A 2023 study published in Molecular Pharmaceutics reported its efficacy in enhancing the bioavailability of poorly water-soluble drugs, attributed to its amphiphilic properties. Furthermore, computational modeling studies suggest its compatibility with lipid-based delivery systems, opening avenues for targeted therapy applications.

Recent advancements in analytical techniques, including LC-MS and NMR spectroscopy, have enabled precise characterization of 92260-33-8 derivatives. A collaborative effort between academic and industrial researchers (2024, ACS Omega) detailed a scalable synthesis protocol with >95% purity, addressing previous challenges in large-scale production. This breakthrough is expected to accelerate its adoption in commercial pharmaceutical manufacturing.

Ongoing research focuses on the compound's safety profile and metabolic pathways. Preliminary toxicological assessments indicate favorable parameters within therapeutic dosage ranges, though further in vivo studies are warranted. Regulatory filings in 2024 suggest growing industry interest, with two investigational new drug (IND) applications citing 92260-33-8 as a critical component in their respective formulations.

In conclusion, Ethanamine,2-methoxy-N-(2-methoxyethyl)-N-methyl- represents a promising chemical entity with multifaceted applications. Its evolving role in drug discovery and formulation science underscores the need for continued research to fully exploit its potential while addressing remaining challenges in stability and metabolic clearance.

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